1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine
Description
1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine is a substituted benzylamine derivative featuring a chlorine atom at the ortho position (C2), a 2-methylpropoxy (isobutoxy) group at the para position (C4), and a primary amine (-CH2NH2) attached to the aromatic ring. This compound’s structure combines electron-withdrawing (chloro) and moderately electron-donating (isobutoxy) substituents, influencing its electronic and steric properties.
Properties
IUPAC Name |
[2-chloro-4-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-5,8H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBDWXMCGGTVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine involves the reaction of 4-chlorobenzaldehyde with isobutanol and ammonium formate, followed by reduction with sodium borohydride. The resulting product is purified by recrystallization in ethanol. This method is typically used in laboratory settings. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent, particularly in the context of cancer treatment. Research indicates that derivatives of this compound can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibiting these kinases can prevent cancer cell proliferation.
Table 1: CDK Inhibition Activity of Related Compounds
| Compound Name | CDK Type | IC50 (nM) | Selectivity Ratio (CDK2/CDK1) |
|---|---|---|---|
| Compound A | CDK2 | 44 | 2000-fold |
| Compound B | CDK1 | 86 | - |
| 1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine | TBD | TBD | TBD |
Note: Data for this compound is currently under investigation.
Neuropharmacology
Another promising application is in neuropharmacology. Studies have suggested that similar compounds exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study: Neuroprotective Effects
- Research Findings : A study demonstrated that compounds with similar structural motifs showed significant reduction in neuronal apoptosis in vitro.
- Mechanism : The proposed mechanism involves inhibition of apoptotic pathways and enhancement of neurotrophic factor signaling.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against resistant strains of bacteria is currently being evaluated.
Table 2: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound C | E. coli | 32 |
| Compound D | S. aureus | 16 |
| This compound | TBD | TBD |
Mechanism of Action
The exact mechanism of action of 1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antibacterial properties may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine and related compounds:
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The isobutoxy group in the target compound donates electrons via resonance, slightly increasing the aromatic ring’s electron density. In contrast, the trifluoromethyl (-CF3) group in is strongly electron-withdrawing, reducing electron density and amine basicity.
- Halogen Effects : Chlorine (in the target compound and ) enhances lipophilicity and may improve membrane permeability. Bromine in further increases molecular weight and steric bulk.
- Amine Modifications: Primary amine (-CH2NH2) in the target compound allows for hydrogen bonding, critical for receptor interactions. Guanidine group in is highly basic (pKa ~13), enabling strong ionic interactions, unlike the primary amine in the target compound.
Solubility and Reactivity
- Hydrochloride Salts : Compounds like and exist as HCl salts, improving water solubility compared to free bases.
- Ketone vs. Amine : The ketone in and lacks basicity, reducing solubility in acidic environments but increasing stability toward oxidation.
Key Research Findings
Synthetic Utility: Compounds with chloro and phenoxy groups (e.g., ) are frequently used as intermediates in pharmaceuticals, leveraging their halogenated aromatic cores for cross-coupling reactions.
Pharmacological Potential: Guanidine derivatives like exhibit enhanced basicity, making them candidates for kinase inhibition or antiviral applications.
Structural Diversity : Modifications such as N-methylation () or ethanamine elongation () demonstrate how small structural changes can drastically alter physicochemical and biological profiles.
Biological Activity
1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine, a compound with potential therapeutic applications, has been the subject of various studies investigating its biological activity. This article reviews its chemical properties, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a chloro-substituted aromatic ring and an amine functional group, which are critical for its biological interactions.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes. The compound is hypothesized to modulate neurotransmitter systems, which could explain its potential effects in treating neurological disorders.
Key Mechanisms:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmission.
- Enzyme Interaction : It could act as an inhibitor or activator of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Antimicrobial Properties
Studies have explored the antimicrobial activity of similar compounds, suggesting that this compound may exhibit efficacy against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Anticancer Potential
Preliminary data suggest that compounds with similar structures have shown promise in cancer treatment by targeting specific signaling pathways involved in tumor growth. This compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells is under investigation.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Inhibition of cell proliferation | |
| Neurological Effects | Modulation of neurotransmitter activity |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of related compounds, it was found that certain derivatives inhibited the growth of Staphylococcus aureus. This suggests potential for this compound in treating infections caused by resistant strains.
Case Study 2: Cancer Treatment
A recent investigation into the anticancer properties of structurally similar amines revealed that they could significantly reduce tumor size in xenograft models. The study highlighted the importance of further exploring the specific pathways affected by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
